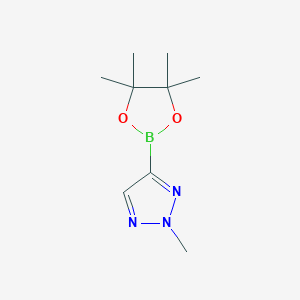

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

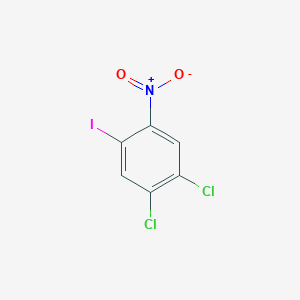

The compound "2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have garnered interest due to their potential pharmacological properties and utility in various chemical reactions. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, characterization, and applications of structurally related 1,2,3-triazole derivatives.

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives is often achieved through 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate, which was synthesized in high yield without a solvent . Similarly, other papers describe the synthesis of triazole derivatives through reactions with sodium azide or diazocompounds, leading to bi(tri)cyclic tetrazolo- or triazolo-fused intermediates . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as NMR, MS, and FT-IR, as well as X-ray crystallography . For instance, the structure of a pyrazole derivative with a dioxaborolan-2-yl group was confirmed using these techniques . These methods would be applicable for analyzing the molecular structure of "this compound" to ensure the correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

The reactivity of 1,2,3-triazole derivatives can be further elaborated via substituents such as the α-chloroketone at N-1, which can undergo various nucleophilic substitutions . The presence of a dioxaborolan-2-yl group in the compound of interest suggests potential utility in Suzuki-Miyaura cross-coupling reactions, a common application for boron-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the tetramethyl dioxaborolan-2-yl group can affect these properties and the compound's overall reactivity . Additionally, the antimicrobial activity of some triazole derivatives has been evaluated, indicating potential pharmacological applications .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of compounds related to "2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole" have been extensively studied. Huang et al. (2021) reported the synthesis of boric acid ester intermediates through a three-step substitution reaction. The structural confirmation was achieved using FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray diffraction, revealing detailed conformational and crystallographic analyses. Density Functional Theory (DFT) calculations were employed to validate the molecular structures, comparing them to X-ray diffraction values and investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Potential in Material Science and Medicinal Chemistry

The compound's relevance extends into material science and medicinal chemistry, where its structural properties and reactivity play critical roles. For example, the synthesis of novel glycerol-derived 1,2,3-triazoles and their evaluation for fungicide, phytotoxic, and cytotoxic activities showcases the potential of triazole derivatives in developing new agents for controlling plant pathogens and studying cytotoxic effects (Costa et al., 2017).

Advanced Organic Synthesis Techniques

The compound and its derivatives serve as key intermediates in advanced organic synthesis techniques. Liao et al. (2022) discussed the synthesis of a related compound, highlighting its confirmation through spectroscopic methods and X-ray diffraction. DFT calculations were performed for comparative analysis, indicating consistency between the optimized molecular structures and experimental findings (Liao et al., 2022).

properties

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BN3O2/c1-8(2)9(3,4)15-10(14-8)7-6-11-13(5)12-7/h6H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOORRQYDHPSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1657004-85-7 |

Source

|

| Record name | 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![N-[4-[3-(2-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2501098.png)

![[2-(4-Carbamoylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2501099.png)

![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)